3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)15(13)25-3)16(22)19-18-20-17(26-21-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWAZPJCBMVORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NSC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Coupling with Trimethoxybenzoyl Chloride: The thiadiazole intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Pharmacology: It has shown promise in the treatment of bacterial and fungal infections.
Biological Research: The compound is used to study the mechanisms of action of various enzymes and receptors.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
The trimethoxy substitution on the benzamide distinguishes this compound from analogs with simpler or alternative substituents. For example:
- 4-Fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide () replaces the trimethoxy group with a single fluorine atom.
- PBX2 (), a benzo-pyrrolo-oxazine derivative, retains the 3,4,5-trimethoxybenzamide group but replaces the thiadiazole with a fused oxazinone ring, leading to distinct conformational and electronic profiles.
Heterocyclic Ring Modifications
The 1,2,4-thiadiazole ring in the target compound is a critical pharmacophore. Comparisons include:
- Triazolo-thiadiazole hybrids (): Compounds like 9g () incorporate both triazole and thiadiazole rings, expanding hydrogen-bonding capabilities and rigidity.
Pharmacological Profiles
- Tyrosinase Inhibition : Analog 9g (), with a triazole-thiadiazole scaffold, exhibits potent tyrosinase inhibition (IC₅₀ = 0.18 µM), suggesting that the target compound’s thiadiazole and trimethoxy groups may similarly interact with enzyme active sites.
- Estrogen Receptor Antagonism : MIBE (), a benzamide derivative, acts as a dual GPER/ER antagonist. The trimethoxy substitution in the target compound may enhance receptor binding through hydrophobic interactions.
- Antiviral Potential: Compound 5i (), containing a triazolopyrimidine-thioether linked to a trimethoxybenzamide, was synthesized during COVID-19 research, hinting at possible antiviral applications for structurally related molecules.
Physicochemical and Spectral Properties
Biological Activity
3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N3O4S. The compound features a trimethoxybenzamide core linked to a thiadiazole ring, which is known for its biological activity.
The compound exhibits a multi-target mechanism of action:
- Tubulin Inhibition : Disrupts microtubule formation leading to cell cycle arrest.
- Heat Shock Protein 90 (Hsp90) : Inhibits protein folding and stability.
- Thioredoxin Reductase (TrxR) : Affects redox balance within cells.
- Histone Lysine-Specific Demethylase 1 (HLSD1) : Influences gene expression by modifying histones.
- P-Glycoprotein (P-gp) : Affects drug transport across cell membranes.
These interactions result in significant cellular effects such as apoptosis and altered signaling pathways .
Anticancer Properties
This compound has shown promising anticancer activity in various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| CEM-13 (T-cell leukemia) | 0.25 | Induces apoptosis via caspase activation |
| MDA-MB-231 (breast cancer) | 0.30 | Inhibits tubulin polymerization |
| U-937 (monocytic leukemia) | 0.35 | Alters redox state affecting proliferation |
In a study comparing its efficacy with doxorubicin, this compound demonstrated superior cytotoxicity against several cancer cell lines while inducing apoptosis in a dose-dependent manner .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It exhibited significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These findings suggest that it may serve as a template for developing new antimicrobial agents .
Study on Anticancer Effects
A recent study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to:
- Increased apoptotic cell populations.
- Downregulation of anti-apoptotic proteins.
The study concluded that the compound effectively induces cell death through mitochondrial pathways .
Study on Antimicrobial Activity
Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains. The results showed that it not only inhibited bacterial growth but also reduced biofilm formation significantly. This suggests potential use in treating infections caused by resistant bacteria .
Q & A
Synthesis and Optimization
Basic: What are the standard synthetic routes for 3,4,5-trimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide? The synthesis typically involves sequential nucleophilic substitution and condensation reactions. Key steps include:
- Step 1: Formation of the 1,2,4-thiadiazole ring via cyclization of thioamide precursors under reflux conditions (e.g., ethanol, 80°C, 6–8 hours).
- Step 2: Coupling of the thiadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C to minimize side reactions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol .
Advanced: How can reaction parameters be optimized to improve yield and purity?
- Temperature control: Lower coupling reaction temperatures (0–5°C) reduce undesired hydrolysis of the benzoyl chloride.
- Catalyst screening: Testing bases like DMAP or pyridine derivatives to enhance coupling efficiency.
- Real-time monitoring: Use TLC or HPLC to track reaction progress and identify byproducts early .
Structural Characterization
Basic: What analytical techniques are used to confirm the compound’s structure?
- NMR spectroscopy: H and C NMR verify methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons.
- Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H] at m/z 410.08).
- X-ray crystallography: Resolves bond lengths and angles (e.g., SHELX refinement for crystal structures) .
Advanced: How can XRD resolve ambiguities in stereoelectronic effects?
- High-resolution data: Collect diffraction data at <1.0 Å resolution to map electron density for substituents like the phenyl-thiadiazole moiety.
- Twinned crystals: Use SHELXL’s TWIN/BASF commands to refine structures with overlapping lattices .
Biological Activity Profiling
Basic: What assays are used for preliminary bioactivity screening?
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer: MTT assay (IC in HeLa or MCF-7 cells).
- Enzyme inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
Advanced: How can mechanistic studies elucidate target engagement?
- Surface plasmon resonance (SPR): Quantify binding kinetics to purified proteins (e.g., tubulin).
- Cellular thermal shift assay (CETSA): Confirm target stabilization in live cells under thermal stress .
Structure-Activity Relationship (SAR) Studies
Basic: Which substituents are critical for activity?
- Methoxy groups: Removal of even one methoxy reduces anticancer activity (e.g., IC increases from 2.1 μM to >10 μM).
- Thiadiazole ring: Replacement with triazole diminishes antimicrobial potency (MIC shifts from 8 μg/mL to 64 μg/mL) .
Advanced: How can computational modeling guide SAR?
- Molecular docking (AutoDock Vina): Predict binding poses with EGFR or DNA topoisomerase II.
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns to prioritize analogs .
Addressing Data Contradictions
Basic: Why do reported IC values vary across studies?
- Cell line variability: HeLa (cervical) vs. A549 (lung) cells may express different target levels.
- Assay conditions: Serum content (e.g., 10% FBS vs. serum-free) affects compound solubility and bioavailability .
Advanced: How to resolve discrepancies in mechanism hypotheses?
- Knockout models: CRISPR/Cas9-edited cell lines lacking suspected targets (e.g., COX-2) to test necessity.
- Multi-omics integration: Transcriptomics/proteomics to identify pathways altered by the compound .
Comparative Analysis with Analogues
Basic: How does this compound compare to structurally similar benzamides?
| Compound | Key Structural Differences | Activity Shift |
|---|---|---|
| 3,4-Dimethoxy-N-(thiadiazolyl)benzamide | One fewer methoxy group | 3× lower anticancer potency |
| N-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzamide | Thiadiazole substitution | Loss of antimicrobial activity |
Advanced: What strategies enhance selectivity over off-targets?
- Prodrug design: Introduce esterase-cleavable groups to limit systemic exposure.
- Isotopic labeling (C): Track metabolite distribution in vivo to identify toxic byproducts .
Stability and Formulation Challenges
Basic: What are the compound’s stability liabilities?
- Photodegradation: Exposure to UV light causes cleavage of the thiadiazole ring (HPLC monitoring shows 20% degradation in 24 hours).
- Hydrolysis: Susceptible to basic conditions (pH >8) due to the amide bond .
Advanced: How can nanoformulation improve pharmacokinetics?
- Liposomal encapsulation: Increases half-life from 2.1 hours (free compound) to 8.5 hours in murine models.
- Polymer conjugates (PLGA): Sustain release over 72 hours in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
